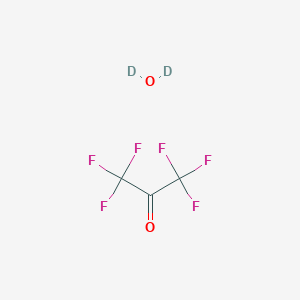

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

描述

Synthesis Analysis The synthesis of deuterated compounds involves isotopic exchange reactions or the use of deuterium-labeled reagents. Electrochemical synthesis is a notable method for producing catalysts and semiconductor electrodes for water-splitting photoelectrochemical cells (PECs), which may involve deuterated water in the electrolyte to study the reaction mechanisms and improve the efficiency of hydrogen production (Donghyeon Kang et al., 2015).

科学研究应用

Biotechnology

Deuterated water (D2O) is used in biotechnological applications, particularly in the production of deuterated drugs . Deuterium exhibits unique physicochemical properties and has the strongest kinetic isotope effects among all other elements .

Medical Research

D2O is used in medical research, including cancer research . Experiments with deuterated water have shown a decreased growth rate of mammalian cell lines and successful treatment of adenocarcinomas in xenotransplanted mice .

Hydrology

Deuterium is used as a tracer in environmental studies, water and waste-water mapping, and in the monitoring of hydraulic fracturing .

Fusion Process Development

D2O is used in the development of fusion processes .

Neutron Generation

D2O is used in neutron generation .

Pharmacokinetics Improvements

D2O is used to improve pharmacokinetics .

1,1,1,3,3,3-Hexafluoropropan-2-one

Organic Chemistry

1,1,1,3,3,3-Hexafluoropropan-2-one (HFIP) is used in organic chemistry, particularly in Pd-catalyzed C–H activation . HFIP has several unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry .

Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers

HFIP is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Friedel-Crafts Reactions

HFIP plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .

Sample Preparation for GCMS

HFIP finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) .

Deuterated Water

Proving Reaction Mechanisms

Deuterium-labeled compounds provide a way to investigate reaction pathways and mechanisms. By selectively replacing hydrogen atoms with deuterium atoms, researchers can follow reaction steps, unraveling important details of a chemical transformation .

Enhancement of Drug’s Metabolic Profile

Since deuteration is an effective tool for the enhancement of a drug’s metabolic profile, medicinal chemists have also used deuterated drug candidate to slow enzyme metabolisms, especially those changes mediated by the enzyme cytochrome P450s .

1,1,1,3,3,3-Hexafluoropropan-2-one

Fire Suppression Agent

1,1,1,3,3,3-Hexafluoropropan-2-one is used as a fire suppression agent .

Foaming Agent

It is used as a foaming agent .

Highly Effective Refrigerant

It is a highly effective refrigerant .

Heat Transfer Medium

It is used as a heat transfer medium .

Dielectric Gas

It is used as a dielectric gas .

Sterilant Carrier

It is used as a sterilant carrier .

Polymerization Medium

It is used as a polymerization medium .

Carrier Fluid

It is used as a carrier fluid .

Displacement Drying Agent

It is used as a displacement drying agent .

Thermodynamic Power Cycle Working Fluid

It is used as a thermodynamic power cycle working fluid .

Cold Gas Rocket Propellant

It is used as a cold gas rocket propellant by the Mars Cube One spacecraft .

Deuterated Water

Isotopic Tracer

Deuterium-labeled compounds provide a way to investigate reaction pathways and mechanisms. By selectively replacing hydrogen atoms with deuterium atoms, researchers can follow reaction steps, unraveling important details of a chemical transformation .

Enhancement of Drug’s Metabolic Profile

Since deuteration is an effective tool for the enhancement of a drug’s metabolic profile, medicinal chemists have also used deuterated drug candidate to slow enzyme metabolisms, especially those changes mediated by the enzyme cytochrome P450s .

1,1,1,3,3,3-Hexafluoropropan-2-one

Solvent for Many Reactions

1,1,1,3,3,3-Hexafluoropropan-2-one is used as a solvent for many reactions .

Dissolve Peptides

It is also employed to dissolve peptides .

Produce High-End Chemicals

It is used to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier and fluorinated medicine .

Solvent or Cleaning Agent for Electronics Industry

It can be used as a solvent or cleaning agent for the electronics industry .

安全和危害

The compound is considered hazardous and may cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child. Prolonged or repeated exposure may cause damage to organs. It is harmful if swallowed or inhaled5.

未来方向

The future directions for the use of Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one are not explicitly mentioned in the search results. However, given its use as a deuterated NMR solvent, it may continue to be useful in NMR-based research and analyses4.

属性

IUPAC Name |

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBNOKIGWWEWCN-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584208 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |

CAS RN |

72301-81-6 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72301-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

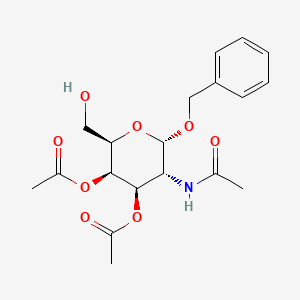

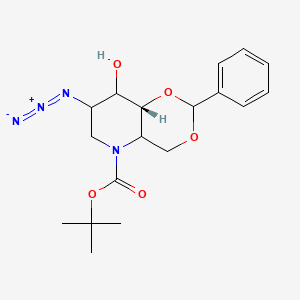

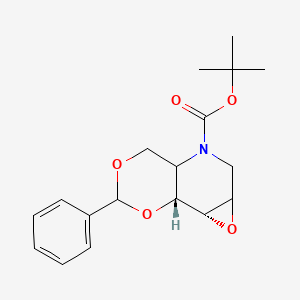

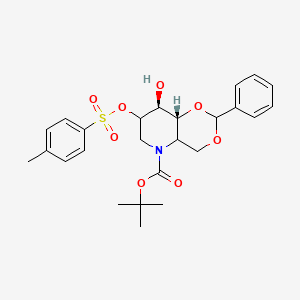

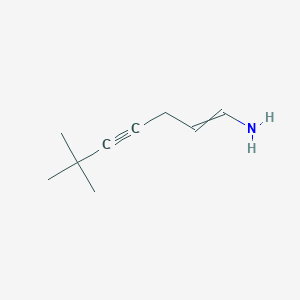

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)